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Luseogliflozin is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor

approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By targeting SGLT2 in the

renal proximal tubules, luseogliflozin reduces the reabsorption of filtered glucose, leading to

increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose

concentrations.[3][4] This technical guide provides a comprehensive overview of its

pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and

clinical studies.

Pharmacokinetics
Luseogliflozin exhibits a predictable pharmacokinetic profile characterized by rapid absorption,

metabolism via multiple pathways, and elimination primarily through feces.

1.1. Absorption Following oral administration, luseogliflozin is rapidly absorbed.[5] In healthy

Japanese males and patients with T2DM, the time to reach maximum plasma concentration

(Tmax) is typically observed between 0.67 and 2.25 hours.[6] Studies have shown that its

absorption is not significantly affected by food.[6]

1.2. Distribution Preclinical studies in rats indicate that luseogliflozin distributes well to its target

organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[5][7] In rats,

luseogliflozin is approximately 95% bound to plasma proteins.[8]
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1.3. Metabolism Luseogliflozin is extensively metabolized through multiple pathways, ensuring

that its clearance is not reliant on a single metabolic route.[7][9] The primary metabolic

transformations include:

O-deethylation: Forms the active metabolite M2.[5][9]

Hydroxylation: ω-hydroxylation at the ethoxy group forms M3, which is subsequently

oxidized to the carboxylic acid metabolite M17.[5][9]

Glucuronidation: Direct glucuronidation results in the formation of metabolite M8.[5][9]

In vitro studies have identified that luseogliflozin is metabolized by several enzymes, including

Cytochrome P450 (CYP) isoforms CYP3A4/5, 4A11, 4F2, and 4F3B, as well as Uridine 5'-

diphospho-glucuronosyltransferase (UGT) 1A1.[10] This diverse metabolic profile contributes to

its stable pharmacokinetics, even in patients with renal impairment.[10][11] M2 is the most

abundant metabolite found in human plasma.[10]

1.4. Excretion The primary route of excretion for luseogliflozin and its metabolites is via the

feces, following biliary excretion.[7] In preclinical studies with radiolabeled luseogliflozin in rats

and dogs, over 65% of the administered dose was recovered in the feces.[7] A smaller fraction

is excreted in the urine.[7] In human studies, the mean urinary excretion of unchanged

luseogliflozin was found to be between 3.36% and 4.40% of the administered dose.[6]

Table 1: Pharmacokinetic Parameters of Luseogliflozin in Healthy Japanese Males (Single and

Multiple Doses)

Parameter Single Dose (1-25 mg)
Multiple Dose (5 or 10 mg
for 7 days)

Tmax (h) 0.67 - 2.25[6] ~1.00

t1/2 (h) Not specified 9.14 - 10.7[6]

Accumulation N/A
No detectable accumulation

observed[6]

Table 2: Pharmacokinetic Parameters of Luseogliflozin (5 mg Single Dose) in T2DM Patients

with Varying Renal Function
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Renal Function
Group (eGFR,
mL/min/1.73 m²)

Cmax (ng/mL) Tmax (h) (median) AUCinf (ng·h/mL)

G1 (Normal, ≥90) 185.0 ± 42.6 1.0 1140 ± 223

G2 (Mild, 60 to <90) 170.0 ± 43.1 1.0 1180 ± 200

G3a (Mild-Moderate,

45 to <60)
171.0 ± 62.1 1.5 1180 ± 321

G3b (Moderate-

Severe, 30 to <45)
145.0 ± 47.9 1.5 1260 ± 359

G4 (Severe, 15 to

<30)
134.0 ± 48.9 0.5 1400 ± 423

Data derived from a

study in Japanese

patients with T2DM.

Values are presented

as mean ± SD, except

for Tmax which is

median.[10][12]

Pharmacodynamics
The pharmacodynamic effects of luseogliflozin are directly linked to its mechanism of action,

resulting in improved glycemic control and other beneficial metabolic changes.

2.1. Mechanism of Action The kidneys play a crucial role in glucose homeostasis by filtering

and reabsorbing glucose from the blood.[3] SGLT2, a low-affinity, high-capacity transporter

located in the S1 segment of the proximal renal tubule, is responsible for reabsorbing

approximately 90% of the filtered glucose.[4][13]

Luseogliflozin is a competitive inhibitor of SGLT2.[14][15] By binding to SGLT2, it blocks the

reabsorption of glucose, thereby increasing its excretion in the urine.[13] This action lowers the

renal threshold for glucose and reduces overall plasma glucose levels in an insulin-

independent manner. Luseogliflozin is highly selective for SGLT2 over SGLT1, which is the
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primary glucose transporter in the intestine.[10] This selectivity minimizes the risk of

gastrointestinal side effects associated with SGLT1 inhibition.[3]

Mechanism of Action of Luseogliflozin
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Caption: Luseogliflozin competitively inhibits SGLT2 in the renal proximal tubule.

Table 3: In Vitro Inhibitory and Binding Profile of Luseogliflozin

Parameter Value Target

IC50 2.26 nM[6][10] Human SGLT2

Selectivity
~1770-fold higher for SGLT2

vs. SGLT1[10]
SGLT2/SGLT1

Ki 1.10 nM[14] Human SGLT2

Kd 1.3 nM[14] Human SGLT2

Dissociation Half-Time 7 hours[14] Human SGLT2

2.2. Primary Pharmacodynamic Effects The primary pharmacodynamic effect of luseogliflozin is

a dose-dependent increase in UGE, leading to a reduction in plasma glucose levels.[2][16] In a

7-day study in Japanese patients with T2DM, 24-hour UGE increased significantly across all

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6220780/
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xdjvq
https://www.benchchem.com/product/b13908933?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3961596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220780/
https://pubmed.ncbi.nlm.nih.gov/26003086/
https://pubmed.ncbi.nlm.nih.gov/26003086/
https://pubmed.ncbi.nlm.nih.gov/26003086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415995/
https://pubmed.ncbi.nlm.nih.gov/25855342/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13908933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dose groups (0.5 mg to 5 mg) compared to placebo.[2][16] This increase in UGE translates to

significant reductions in fasting plasma glucose (FPG), postprandial plasma glucose (PPG),

and glycated hemoglobin (HbA1c).[17]

2.3. Secondary Pharmacodynamic Effects Beyond glycemic control, luseogliflozin

administration is associated with several other beneficial effects:

Body Weight Reduction: The excretion of glucose results in a caloric loss, which contributes

to a significant reduction in body weight.[11][18]

Blood Pressure Reduction: A modest reduction in systolic and diastolic blood pressure is

often observed, which is attributed to osmotic diuresis and natriuresis.[11][13]

Serum Insulin Reduction: The glucose-lowering effect is independent of insulin secretion; in

fact, serum insulin levels tend to decrease, which may help reduce insulin resistance and

preserve beta-cell function.[17][19]

Incretin Secretion: Some studies suggest that luseogliflozin may increase the secretion of

glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent

insulin secretion.[19][20]

Table 4: Key Pharmacodynamic Outcomes from Clinical Trials
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Parameter
Luseogliflozin
Treatment

Placebo Effect

Change in 24-h UGE (

g/day ) on Day 7 (5

mg dose)

+101 g[2][16] -
Dose-dependent

increase

Change in HbA1c (%)

after 24 weeks
-0.88%[18] - Significant reduction

Change in FPG

(mg/dL) after 24

weeks

-34.2 mg/dL[18] - Significant reduction

Change in Body

Weight (kg) after 24

weeks

-1.51 kg[18] - Significant reduction

Change in Plasma

Glucose (mg/dL) after

2 years

-49.1 mg/dL[11] - Sustained reduction

Experimental Protocols
The characterization of luseogliflozin's pharmacokinetic and pharmacodynamic profile relies on

a range of established experimental methodologies.

3.1. Pharmacokinetic Analysis

Sample Collection: Plasma and urine samples are collected at predefined time points before

and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours

post-dose).[10]

Bioanalytical Method: Concentrations of luseogliflozin and its metabolites (like M2) in plasma

and urine are quantified using validated liquid chromatography-tandem mass spectrometry

(LC-MS/MS) methods. This involves solid-phase extraction of the analytes from the

biological matrix, followed by chromatographic separation and mass spectrometric detection,

often using stable isotope-labeled internal standards for quantification.
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Parameter Calculation: Non-compartmental analysis is used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, area under the concentration-time curve

(AUC), and elimination half-life (t1/2).[2]

3.2. Pharmacodynamic Assessment

Urinary Glucose Excretion (UGE): Urine is collected over specific intervals (e.g., 24 hours) to

measure the total amount of excreted glucose.[2] This is a primary endpoint for assessing

the direct pharmacodynamic effect of the SGLT2 inhibitor.

Glycemic Control:

Fasting and Postprandial Plasma Glucose: Blood samples are taken to measure glucose

levels before and after standardized meals.

Continuous Glucose Monitoring (CGM): CGM systems are used to assess 24-hour

glucose profiles, providing data on mean glucose levels, glycemic variability, and time

spent in the target glucose range (e.g., 70–180 mg/dl).[17]

Meal Tolerance Test: This test is performed to evaluate glucose and insulin responses to a

standardized meal, providing insights into insulin resistance and β-cell function.[20]

3.3. In Vitro Drug Interaction Studies

CYP Inhibition/Induction: The potential for luseogliflozin to inhibit or induce major CYP450

enzymes is evaluated using human liver microsomes and primary human hepatocytes,

respectively.[21] For inhibition studies, IC50 values are determined.[21]

Transporter Studies: The interaction of luseogliflozin with key drug uptake (e.g., OATP1B1,

OATP1B3, OCT2) and efflux (e.g., P-gp, BCRP) transporters is assessed using recombinant

cell lines that overexpress these transporters.[21]
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General Workflow for a PK/PD Clinical Study

Phase 1: Screening & Enrollment

Phase 2: Treatment Period

Phase 3: PK/PD Assessment

Phase 4: Data Analysis

Patient Screening
(Inclusion/Exclusion Criteria)

Informed Consent
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(Vitals, Labs, Glucose)

Randomization
(Luseogliflozin vs. Placebo)
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Pharmacokinetic Sampling
(Plasma & Urine Collection)

Safety Monitoring
(Adverse Events, Labs)

Pharmacodynamic Measurements
(UGE, CGM, Meal Tests)
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(LC-MS/MS)

PD Endpoint Analysis
(Change in UGE, HbA1c)
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(Cmax, AUC, t1/2)

Statistical Analysis
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Caption: A generalized workflow for a clinical pharmacology study of luseogliflozin.
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Drug Interactions
Luseogliflozin has a low potential for clinically significant drug-drug interactions.

CYP-Mediated Interactions: In vitro studies showed that luseogliflozin is a weak inhibitor of

CYP2C19 (IC50 of 58.3 μM) but does not inhibit eight other major CYP isoforms.[21] It also

did not induce CYP1A2 or CYP2D6.[21] Given its therapeutic plasma concentrations,

clinically relevant interactions mediated by CYP enzymes are considered unlikely.[21]

Transporter-Mediated Interactions: Luseogliflozin is a substrate for P-glycoprotein (P-gp) but

not for BCRP, OATP1B1, OATP1B3, OCT2, OAT1, or OAT3.[21] It is a weak inhibitor of

OATP1B3 (IC50 of 93.1 μM).[21] The low ratio of its maximum plasma concentration to the

IC50 value suggests that OATP1B3-mediated interactions are also unlikely.[21][22]

Interactions with Oral Antidiabetic Drugs (OADs): Clinical studies investigating the co-

administration of luseogliflozin with other OADs, including glimepiride, metformin,

pioglitazone, sitagliptin, miglitol, and voglibose, found no clinically meaningful interactions.

[23] While minor pharmacokinetic changes were observed with pioglitazone and miglitol,

they were not considered to necessitate dose adjustments.[23]

In conclusion, luseogliflozin possesses a favorable pharmacokinetic and pharmacodynamic

profile for the management of type 2 diabetes. Its rapid absorption, metabolism through

multiple redundant pathways, and potent, selective inhibition of SGLT2 contribute to effective

and sustained glycemic control, along with beneficial effects on body weight and blood

pressure, with a low risk of drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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